Swinholide C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

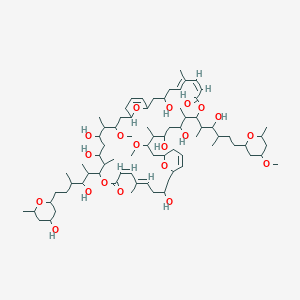

Swinholide C is a natural product that was first isolated from the marine sponge Theonella swinhoei in 1994. It is a potent cytotoxic agent that has attracted significant attention from the scientific community due to its potential as an anti-cancer drug. This compound has a unique structure that makes it an attractive target for chemical synthesis and biological investigation.

科学的研究の応用

1. Advancements in Synthesis Techniques

Swinholide C, a variant of swinholide A, is notable for its complex structure, challenging synthesis, and potential biological activities. Shin, Hong, and Krische (2016) reported a significant advancement in the synthesis of swinholide A, demonstrating a more efficient method involving diverse hydrogen-mediated C-C couplings. This breakthrough could be applicable to the synthesis of this compound and related compounds, offering a more streamlined approach for laboratory production (Shin, Hong, & Krische, 2016).

2. Application in Natural Product Discovery

A novel NMR-based machine learning tool, Small Molecule Accurate Recognition Technology (SMART 2.0), was applied by Reher et al. (2020) for the accelerated discovery and characterization of new natural products, including swinholide variants. This technology demonstrates the potential for rapid identification and analysis of this compound and related compounds, facilitating their study and application in various scientific fields (Reher et al., 2020).

3. Discovery in Marine Cyanobacteria

Andrianasolo et al. (2005) isolated swinholide A and related compounds from marine cyanobacteria, highlighting the natural occurrence and potential biomedical significance of these substances. This discovery opens avenues for further research into this compound's natural sources and its potential applications in biomedicine (Andrianasolo et al., 2005).

4. Insight into Actin-Binding Mechanism

The structural basis of swinholide A binding to actin, as detailed by Klenchin et al. (2005), provides important insights into the mode of action of this compound. Understanding how these compounds interact with actin could lead to the development of novel therapeutic agents targeting the actin cytoskeleton (Klenchin et al., 2005).

5. Biosynthesis Gene Cluster Analysis

Humisto et al. (2017) identified the swinholide biosynthesis gene cluster in a terrestrial cyanobacterium, shedding light on the genetic mechanisms underlying the production of swinholide compounds. This discovery could facilitate the genetic engineering of organisms for the production of this compound (Humisto et al., 2017).

特性

CAS番号 |

132923-51-4 |

|---|---|

分子式 |

C77H130O20 |

分子量 |

1375.8 g/mol |

IUPAC名 |

(5E,7Z,27E,29Z)-3,13,15,25,35,37-hexahydroxy-11-[3-hydroxy-6-(4-hydroxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-33-[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione |

InChI |

InChI=1S/C77H130O20/c1-44-22-28-56(78)36-59-19-17-21-62(95-59)41-71(91-15)51(8)67(82)43-69(84)53(10)77(55(12)75(88)47(4)27-31-64-39-65(89-13)35-49(6)93-64)97-73(86)33-25-45(2)23-29-57(79)37-60-18-16-20-61(94-60)40-70(90-14)50(7)66(81)42-68(83)52(9)76(96-72(85)32-24-44)54(11)74(87)46(3)26-30-63-38-58(80)34-48(5)92-63/h16-19,22-25,32-33,46-71,74-84,87-88H,20-21,26-31,34-43H2,1-15H3/b32-24-,33-25-,44-22+,45-23+ |

InChIキー |

KHVNUSQFQXCPIZ-IWYVOTITSA-N |

異性体SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(C/C=C(/C=C\C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(C/C=C(/C=C\C(=O)O2)\C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)\C)O)OC)C)O)O)C)O)O |

SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)O |

正規SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)O |

同義語 |

swinholide C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)

![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)

![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)

![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)